molecular formula C28H28N2O11 B601128 SN-38 葡糖醛酸苷 CAS No. 121080-63-5

SN-38 葡糖醛酸苷

货号: B601128
CAS 编号: 121080-63-5
分子量: 568.5 g/mol
InChI 键: SSJQVDUAKDRWTA-CAYKMONMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SN-38 葡糖醛酸苷是伊立替康的代谢产物,伊立替康是一种主要用于治疗结直肠癌的化疗药物。它是通过SN-38(伊立替康的活性代谢产物)的葡糖醛酸化形成的。 这个过程是由尿苷二磷酸葡糖醛酸转移酶 1A1 催化的 SN-38 葡糖醛酸苷在 SN-38 从体内解毒和排泄中起着至关重要的作用 .

科学研究应用

Metabolic Pathways and Pharmacokinetics

SN-38 is primarily detoxified through glucuronidation, a metabolic process that converts it into SN-38 glucuronide. This conversion is crucial for determining the toxic effects of irinotecan and is mediated by UDP-glucuronosyltransferases (UGT), particularly UGT1A1 and UGT1A9.

Key Findings:

  • UGT1A1 and UGT1A9 Contribution : Both enzymes contribute equally to the glucuronidation of SN-38 in human liver microsomes. The presence of bovine serum albumin significantly enhances the glucuronidation activity of UGT1A9, indicating its importance in hepatic metabolism .
  • Genetic Variability : Genetic polymorphisms in the UGT1A1 gene can lead to higher plasma concentrations of SN-38, affecting the drug's efficacy and toxicity .

Deconjugation and Gut Microbiota Interaction

Research indicates that SN-38 glucuronide can be extensively deconjugated back to SN-38 by bacterial β-glucuronidases in the intestinal lumen. This process can lead to adverse effects such as diarrhea due to the regeneration of active SN-38.

Study Insights:

  • In anaerobic conditions, a significant percentage of SN-38 glucuronide is converted back to active SN-38, with about 91.4% found in its active lactone form after one hour of incubation .
  • Only a small fraction (approximately 10%) remains as free unbound SN-38 in the intestinal fluid, suggesting that most is either protein-bound or adsorbed onto bacterial cell walls .

Drug Delivery Systems

SN-38 glucuronide's properties have led to innovative applications in drug delivery systems for cancer treatment. Various formulations aim to enhance the solubility and targeting of SN-38.

Innovative Approaches:

  • Polymeric Micelles : These systems have been developed to improve the solubility and stability of SN-38 while enhancing its anticancer efficacy. Studies show that polymeric micelles loaded with SN-38 exhibit superior growth inhibition in cancer cell lines compared to free SN-38 solutions .
  • Antibody-Drug Conjugates : New formulations like IMMU-132 utilize antibody coupling to target tumors more effectively while minimizing systemic toxicity .

Case Studies and Clinical Relevance

Several case studies demonstrate the significance of monitoring SN-38 glucuronide levels in clinical settings to optimize irinotecan therapy.

Clinical Observations:

  • In a study involving cancer patients treated with irinotecan, administration of milk thistle showed no significant effect on the pharmacokinetics of irinotecan or its metabolites, including SN-38 glucuronide, suggesting that certain herbal supplements may not interfere with drug metabolism .
  • Research on the pharmacokinetic behavior of irinotecan in rats indicated that pretreatment with panipenem did not alter the pharmacokinetics of SN-38 or its glucuronide form, reinforcing the stability of these metabolites under various treatment conditions .

准备方法

合成路线和反应条件

SN-38 葡糖醛酸苷的制备涉及 SN-38 的酶促葡糖醛酸化。 该反应通常使用人肝微粒体或重组尿苷二磷酸葡糖醛酸转移酶 1A1 进行 反应条件包括存在尿苷二磷酸葡糖醛酸作为共底物以及牛血清白蛋白以提高反应速率 .

工业生产方法

SN-38 葡糖醛酸苷的工业生产遵循类似的酶促过程,但规模更大。生物反应器的使用和优化的反应条件确保了产品的产率高和纯度高。 该过程包括对 pH、温度和底物浓度等参数的持续监测和调整 .

化学反应分析

反应类型

SN-38 葡糖醛酸苷主要经历水解和缀合反应。 SN-38 葡糖醛酸苷的水解可以再生 SN-38,然后可以进一步代谢或排泄 .

常见试剂和条件

葡糖醛酸化反应需要尿苷二磷酸葡糖醛酸和尿苷二磷酸葡糖醛酸转移酶 1A1 酶。 牛血清白蛋白通常用于提高反应速率 .

主要形成的产物

葡糖醛酸化反应的主要产物是 SN-38 葡糖醛酸苷本身。 SN-38 葡糖醛酸苷的水解可以产生 SN-38,它是伊立替康的活性代谢产物 .

生物活性

SN-38 glucuronide (SN-38G) is a significant metabolite of the chemotherapeutic agent irinotecan (CPT-11), which is primarily used in the treatment of colorectal cancer. Understanding the biological activity of SN-38G is crucial for optimizing irinotecan therapy and mitigating its toxic effects. This article explores the metabolic pathways, pharmacokinetics, and clinical implications of SN-38G, supported by relevant studies and data.

1. Metabolic Pathways

SN-38 is converted to SN-38G through glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. The role of these enzymes in SN-38 glucuronidation has been extensively studied, revealing complex interactions that influence drug metabolism and toxicity.

Key Findings:

  • UGT1A1 and UGT1A9 Activity : Studies indicate that both UGT1A1 and UGT1A9 contribute significantly to the glucuronidation of SN-38. The presence of bovine serum albumin (BSA) can enhance the activity of UGT1A9, leading to increased SN-38G formation in human liver microsomes (HLM) .
  • Kinetic Properties : The glucuronidation reactions generally follow Michaelis-Menten kinetics. In the absence of BSA, substrate inhibition kinetics are observed for both UGT1A9 and HLM .

2. Pharmacokinetics

The pharmacokinetic profile of SN-38G is critical for understanding its therapeutic efficacy and safety. It has been shown that the plasma concentration ratios of SN-38G to SN-38 correlate with adverse effects such as neutropenia.

Clinical Study Insights:

  • A study involving 17 colorectal cancer patients demonstrated a strong correlation between low plasma SN-38G/SN-38 ratios and severe neutropenia during CPT-11 treatment . Regression analysis revealed high correlation coefficients, suggesting that impaired glucuronidation could lead to increased toxicity.
ParameterValue
Patient Population17 colorectal cancer patients
Correlation CoefficientUpper line: r=0.996r=0.996, Lower line: r=0.927r=0.927
Plasma Ratio (SN-38G/SN-38)Predictive of neutropenia

3. Deconjugation Mechanisms

Deconjugation of SN-38G back to its active form, SN-38, can occur under certain physiological conditions, notably in the intestinal environment.

Research Findings:

  • In vitro studies have shown that anaerobic conditions in cecal cultures lead to rapid deconjugation of SN-38G to SN-38, which can exert cytotoxic effects on intestinal mucosa . After one hour of incubation, significant percentages of SN-38 were found in both pelleted fractions and supernatants, indicating extensive conversion back to its active form.

4. Clinical Implications

The biological activity of SN-38G has direct implications for patient management during irinotecan therapy:

Adverse Effects Management :

Understanding the balance between SN-38 and its glucuronide form is essential for predicting and managing side effects such as neutropenia and diarrhea. Genetic polymorphisms in UGT1A1 can lead to variability in drug metabolism among patients .

Potential Therapeutic Strategies :

Strategies to enhance glucuronidation or inhibit deconjugation may improve therapeutic outcomes and reduce toxicity in patients receiving irinotecan.

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJQVDUAKDRWTA-CAYKMONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043702
Record name SN38 glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121080-63-5
Record name SN-38G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SN38 glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SN-38G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How is SN-38 glucuronide formed in the body?

A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form SN-38 glucuronide. [, ]

Q2: What is the primary role of SN-38 glucuronidation?

A2: Glucuronidation of SN-38 to SN-38 glucuronide is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []

Q3: How does SN-38 glucuronide contribute to irinotecan's side effects?

A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]

Q4: How is SN-38 glucuronide eliminated from the body?

A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []

Q5: What factors influence the pharmacokinetics of SN-38 glucuronide?

A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]

Q6: How does UGT1A1 polymorphism affect SN-38 glucuronide levels and irinotecan toxicity?

A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]

Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?

A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]

Q8: How do other medications affect SN-38 glucuronidation?

A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []

Q9: What methods are used to measure SN-38 glucuronide levels?

A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.

Q10: What are the future directions for research on SN-38 glucuronide?

A10: Further research is needed to:

  • Develop and validate reliable biomarkers to predict irinotecan-induced gastrointestinal toxicity. [, ]
  • Explore strategies to modulate SN-38 glucuronidation and improve the therapeutic index of irinotecan, such as the use of specific enzyme inhibitors or inducers. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。